2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is a synthetic organic compound with a complex molecular structure It belongs to the class of thio-containing pyrimidines, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the pyrimidine derivative with sulfur-containing reagents.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate compound with 3-methoxyphenyl acetic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives, amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes by binding to their active sites, thereby affecting their activity.
Modulate Signaling Pathways: The compound can modulate various signaling pathways, leading to changes in cellular functions.
Induce Apoptosis: It has been shown to induce apoptosis in certain cancer cell lines, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-thio-containing pyrimidines: These compounds share a similar core structure and exhibit diverse biological activities.
Indole derivatives: Indole derivatives also possess a wide range of biological activities and are structurally similar in terms of their aromatic nature.
Uniqueness
2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-5-11-9-14(20)19-16(18-11)23-10-15(21)17-12-6-4-7-13(8-12)22-2/h4,6-9H,3,5,10H2,1-2H3,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZBMUUTXOJNSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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